Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate
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Overview
Description
Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its long aliphatic chains and the presence of a dimethylamino group, which imparts specific chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate typically involves multiple steps, starting from readily available precursors One common method involves the reaction of hexyldecanol with heptadecanedioic acid to form the ester linkageThe final step involves the coupling of the nonyl group to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific reaction conditions, such as temperature and pressure control, is crucial in industrial settings to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or chloroform .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent in various chemical processes.
Biology: Employed in the study of cell membranes and lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of cosmetics and personal care products
Mechanism of Action
The mechanism of action of Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate involves its interaction with lipid membranes and proteins. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. It can also interact with specific proteins, modulating their activity and function .
Comparison with Similar Compounds
Similar Compounds
- N,N-Bis(3-dimethylaminopropyl)-N-(2-hydroxypropyl)amine
- 3-Dimethylamino-1-propanol
- N,N-Bis(2-hydroxyethyl)amino-2-propanol
- N,N-Dimethyl-1,3-propanediamine
Uniqueness
Bis(2-hexyldecyl) 9-((3-(dimethylamino)propyl)(nonyl)carbamoyl)heptadecanedioate is unique due to its specific combination of long aliphatic chains and the presence of a dimethylamino group. This structural configuration imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophobic and hydrophilic interactions .
Properties
Molecular Formula |
C64H126N2O5 |
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Molecular Weight |
1003.7 g/mol |
IUPAC Name |
bis(2-hexyldecyl) 9-[3-(dimethylamino)propyl-nonylcarbamoyl]heptadecanedioate |
InChI |
InChI=1S/C64H126N2O5/c1-8-13-18-23-26-35-44-55-66(56-45-54-65(6)7)64(69)61(50-40-31-27-33-42-52-62(67)70-57-59(46-36-21-16-11-4)48-38-29-24-19-14-9-2)51-41-32-28-34-43-53-63(68)71-58-60(47-37-22-17-12-5)49-39-30-25-20-15-10-3/h59-61H,8-58H2,1-7H3 |
InChI Key |
SFULNTQRWABGKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCN(CCCN(C)C)C(=O)C(CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC)CCCCCCCC(=O)OCC(CCCCCC)CCCCCCCC |
Origin of Product |
United States |
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